2-((5-Ethyl-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
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Overview
Description
2-((5-Ethyl-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a complex organic compound that features a triazole ring, a naphthalene moiety, and a thioacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Ethyl-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The naphthalene moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques. Finally, the thioacetic acid group is attached through a thiolation reaction, where a thiol group is introduced to the molecule under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-Ethyl-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
2-((5-Ethyl-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio
Properties
CAS No. |
886498-37-9 |
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Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-[(5-ethyl-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C16H15N3O2S/c1-2-14-17-18-16(22-10-15(20)21)19(14)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,20,21) |
InChI Key |
IMTHSDSGEAJKNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1C2=CC=CC3=CC=CC=C32)SCC(=O)O |
Origin of Product |
United States |
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